{6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol
Description
{6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol is a spirocyclic compound characterized by a dioxaspiro[4.4]nonane core with four methyl groups at the 6,6,8,8-positions and a hydroxymethyl substituent at the 2-position. Its unique structure confers distinct physicochemical properties, including enhanced lipophilicity due to the methyl groups and reactivity from the hydroxyl moiety.
The compound’s synthesis involves multi-step organic reactions, often requiring steric control due to the bulky tetramethyl groups. Applications span drug development (noted for antimicrobial activity), materials science, and catalysis .
Properties
Molecular Formula |
C12H22O3 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
(6,6,8,8-tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol |
InChI |
InChI=1S/C12H22O3/c1-10(2)8-12(11(3,4)15-10)6-5-9(7-13)14-12/h9,13H,5-8H2,1-4H3 |
InChI Key |
PYGPLUBLSDKQNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCC(O2)CO)C(O1)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable diols with ketones or aldehydes in the presence of acid catalysts. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for {6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
{6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include halides and nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols .
Scientific Research Applications
{6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacokinetics.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action for {6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and their implications:
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| {6,6,8,8-Tetramethyl-...}methanol | 212.25 | 2.8 | 0.12 |
| {6,6-Dimethyl-...}methanol | 186.25 | 1.9 | 1.45 |
| 2,2,7,7-Tetramethyl-...nona-3,8-diene | 168.23 | 3.2 | 0.05 |
Biological Activity
{6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol (CAS No. 1856995-42-0) is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula for {6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol is C₁₂H₂₂O₃, with a molecular weight of 214.30 g/mol. Its structure features a spirocyclic arrangement that may contribute to its biological interactions.
Cytotoxicity and Antiproliferative Effects
In vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, certain dioxaspiro compounds have shown moderate cytotoxicity against non-small-cell lung carcinoma (NSCLC) cells with IC₅₀ values ranging from 11 to 15 μg/mL . This suggests that {6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol may also possess similar antiproliferative properties.
Data Table: Comparison of Biological Activities
Case Studies
- Antibacterial Activity : A study involving methanolic extracts from plants indicated that certain fractions exhibited significant antibacterial activity against common pathogens like E. coli and S. aureus, which are relevant targets for compounds similar to {6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol .
- Cytotoxicity in Cancer Research : Research on dioxaspiro compounds has shown that they can inhibit cell proliferation in cancer cell lines such as Hela and A549 with varying degrees of effectiveness . This reinforces the potential for {6,6,8,8-Tetramethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol to be explored further in cancer therapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
